6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-7-9-6(8(12)13)4-10(7)3-5/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXKIKHXGGJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µM | |
| Staphylococcus aureus | 75 µM | |
| Candida albicans | 100 µM |
The mechanism of action is believed to involve inhibition of essential enzymes or disruption of cellular processes in pathogens.
Anticancer Activity
The compound has shown promise as an anticancer agent, with studies reporting cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 25 - 100 | |
| MCF-7 (breast carcinoma) | 10 - 30 | |
| A549 (lung carcinoma) | 15 - 40 |
The structural features of this compound enhance its reactivity towards specific molecular targets involved in cancer progression.
Biochemical Mechanisms
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors critical for disease processes. For instance, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism and pharmacokinetics.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells. This study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial testing, derivatives of imidazo[1,2-a]pyridine were evaluated for their effectiveness against Staphylococcus aureus. The results indicated that modifications at the hydroxyl position could enhance antimicrobial potency, providing insights into the design of more effective antimicrobial agents.
Mechanism of Action
The mechanism by which 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold allows for diverse substitutions, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | -OH (6) | C₈H₆N₂O₃ | 178.14 | 1781183-23-0 | Polar due to -OH; moderate solubility |
| 6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid | -CF₃ (6) | C₉H₅F₃N₂O₂ | 246.15 | 1350323-88-4 | Enhanced lipophilicity; metabolic stability |
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | -Cl (6) | C₈H₅ClN₂O₂ | 196.60 | 182181-19-7 | Electron-withdrawing; potential halogen bonding |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | -CH₃ (7) | C₉H₈N₂O₂ | 176.17 | 70705-33-8 | Increased hydrophobicity; steric effects |
| 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | -CH₃ (6) | C₉H₈N₂O₂ | 176.17 | 1159833-34-7 | Improved solubility vs. -CF₃ analogs |
| 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | -I (6), -CH₃ (5) | C₉H₇IN₂O₂ | 302.07 | 1228376-73-5 | Bulky substituent; potential for radiolabeling |
Key Observations :
- Polarity : The hydroxyl group in the 6-hydroxy derivative enhances polarity compared to halogenated or alkylated analogs, impacting solubility and membrane permeability .
- Reactivity : Chloro and iodo substituents enable further functionalization via cross-coupling reactions, whereas the hydroxy group is prone to conjugation (e.g., sulfation, glucuronidation) .
Key Findings :
- Continuous Flow Synthesis : This method, optimized with p-toluenesulfonic acid (PTSA) in DMF at 125°C, achieves higher yields (50–85%) and faster reaction times (10 minutes) compared to traditional in-flask methods (e.g., 72% yield for the hydroxy derivative) .
- Post-Functionalization : Analogs like amides (e.g., compounds 27 and 28 in ) and hydrazides () are synthesized via coupling reactions, enabling diversification of the core scaffold .
Pharmacological and Application Insights
- Antimicrobial Activity : Hydrazide derivatives (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides) exhibit moderate to strong activity against bacterial and fungal strains .
- Anticancer Potential: Chalcone conjugates () and carbohydrazide derivatives () show antiproliferative effects in lung and pancreatic cancer models, likely via apoptosis induction.
- CNS Applications : Trifluoromethyl and methyl analogs are explored as nervous system modulators due to enhanced lipophilicity .
Biological Activity
6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (6-HIPCA) is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy against various targets.
Synthesis and Structural Characteristics
6-HIPCA can be synthesized through various methods, often involving modifications at the C6 position of the imidazo[1,2-a]pyridine ring. The nature of substituents at this position significantly influences the compound's biological activity. For instance, the introduction of phosphonocarboxylate moieties has been shown to enhance inhibitory effects against specific enzymes such as Rab geranylgeranyl transferase (RGGT) .
Inhibition of Enzymatic Activity
One of the primary biological activities of 6-HIPCA derivatives is their role as inhibitors of RGGT. In a study evaluating twelve phosphonopropionate derivatives derived from 6-HIPCA, several compounds exhibited significant cytotoxic effects on HeLa cells, with half-maximal inhibitory concentration (IC50) values ranging from 25 to 735 μM. Notably, compounds with substituents like iodo and carboxyl groups demonstrated enhanced inhibitory properties against Rab11A prenylation .
Table 1: Cytotoxic Activity of 6-HIPCA Derivatives
| Compound | IC50 (μM) | Activity Against RGGT |
|---|---|---|
| 1a | >150 | Negligible |
| 1b | 25 | High |
| 1c | 100 | Moderate |
| 1d | >735 | Negligible |
| 1e | 50 | High |
Antimicrobial Properties
Research has also indicated that hydroxypyridine derivatives can exhibit antimicrobial activity. For example, modifications at the carboxylic acid group have been shown to restore antibiotic efficacy against resistant strains of E. coli, suggesting that 6-HIPCA could be a potential lead compound for developing new antimicrobial agents .
Case Study: Cancer Cell Line Inhibition
In a detailed investigation involving HeLa cells, it was found that certain derivatives of 6-HIPCA significantly inhibited cell viability through mechanisms involving RGGT inhibition. The study utilized PrestoBlue® fluorescent viability assays to quantify cytotoxicity and established a clear correlation between compound structure and biological activity .
Case Study: Enzyme Inhibition
Another study highlighted the ability of hydroxypyridone carboxylic acids, including those derived from 6-HIPCA, to inhibit HIV integrase and influenza endonuclease through metal chelation mechanisms. This finding underscores the versatility of the compound in targeting various biological pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at the C6 position are crucial for maintaining biological activity. Compounds with bulky or electron-withdrawing groups tend to enhance inhibitory effects against RGGT and other targets. The presence of hydroxyl groups also appears to play a significant role in enhancing solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using 2-aminopyridine derivatives and bromopyruvic acid under continuous flow conditions, which enhances efficiency compared to batch methods . For example, a one-pot, three-component reaction involving Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water at room temperature yields derivatives with high purity. Key parameters include solvent choice (e.g., water for green synthesis), temperature (ambient to 100°C), and catalysts (e.g., piperidine for base-mediated reactions) . Characterization via -NMR, -NMR, and FT-IR is critical to confirm lactam and carboxylic acid functionalities .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The fused imidazo-pyridine core and electron-withdrawing carboxylic acid group create a polarized system, making the compound susceptible to nucleophilic attacks at the pyridine ring. Computational studies (e.g., density functional theory) can model charge distribution and predict sites for functionalization. Experimental validation includes reactivity assays with electrophiles (e.g., bromine) or nucleophiles (e.g., amines) under controlled pH and solvent conditions .
Q. What are the best practices for characterizing this compound’s stability under varying pH and temperature?
- Methodological Answer : Stability studies should use HPLC or UV-Vis spectroscopy to monitor degradation kinetics. For example, pH-dependent stability assays (pH 3–10) at 25–50°C reveal that acidic conditions promote lactam ring hydrolysis, while neutral to basic conditions stabilize the carboxylic acid moiety . Storage recommendations include inert atmospheres and desiccated environments to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of derivatives be elucidated, and what are common pitfalls in mechanistic studies?
- Methodological Answer : Isotopic labeling (e.g., -2-aminopyridine) and intermediate trapping (e.g., using quenching agents) help track reaction pathways. For instance, the proposed mechanism for one-pot synthesis involves Knoevenagel condensation, Michael addition, and cyclization steps . Pitfalls include overlooking solvent effects on transition states and misassigning NMR peaks due to tautomerism. Advanced techniques like --HMBC NMR or in-situ IR spectroscopy mitigate these issues .
Q. What strategies optimize the compound’s biological activity in drug discovery pipelines?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the hydroxy and carboxylic acid groups. For example, esterification of the carboxylic acid improves cell permeability, while halogenation (e.g., chloro or trifluoromethyl substitution) enhances target binding affinity . High-throughput screening (HTS) against kinase or protease libraries identifies lead candidates, followed by pharmacokinetic profiling (e.g., microsomal stability assays) .
Q. How do contradictions in reported synthetic yields arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from unoptimized reaction scales or impurity profiles. For example, continuous flow synthesis (microreactors) achieves >90% purity by minimizing side reactions, whereas batch methods may yield 70–80% due to poor mixing . Resolution involves rigorous analytical cross-validation (e.g., LC-MS for byproduct identification) and DOE (design of experiments) to identify critical variables (e.g., residence time, catalyst loading) .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to targets like Mur ligase or kinases. Electrostatic potential maps derived from DFT calculations highlight regions for hydrogen bonding or hydrophobic interactions . Validation includes surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
